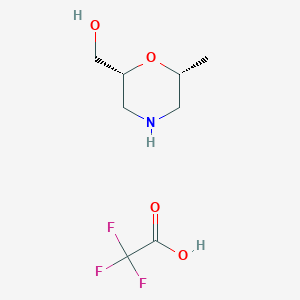
((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a salt formed from the combination of ((2R,6R)-6-Methylmorpholin-2-yl)methanol and 2,2,2-trifluoroacetic acid, which imparts distinct chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,6R)-6-Methylmorpholin-2-yl)methanol typically involves the reaction of morpholine derivatives with methylating agents under controlled conditions. The resulting product is then treated with 2,2,2-trifluoroacetic acid to form the desired salt. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and receptors, providing insights into their functions and mechanisms.
Medicine
The compound has potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and modulating biological pathways. This interaction can lead to changes in cellular processes, which may have therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,6R)-6-Methylmorpholine
- (2R,6R)-6-Methylmorpholin-2-yl)methanol
- 2,2,2-Trifluoroacetic acid
Uniqueness
((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt is unique due to its combination of a morpholine derivative with trifluoroacetic acid. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in the individual components.
Propiedades
Fórmula molecular |
C8H14F3NO4 |
|---|---|
Peso molecular |
245.20 g/mol |
Nombre IUPAC |
[(2R,6R)-6-methylmorpholin-2-yl]methanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13NO2.C2HF3O2/c1-5-2-7-3-6(4-8)9-5;3-2(4,5)1(6)7/h5-8H,2-4H2,1H3;(H,6,7)/t5-,6-;/m1./s1 |
Clave InChI |
OOUWXQFVAFCWFU-KGZKBUQUSA-N |
SMILES isomérico |
C[C@@H]1CNC[C@@H](O1)CO.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC1CNCC(O1)CO.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


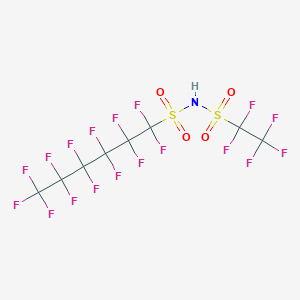


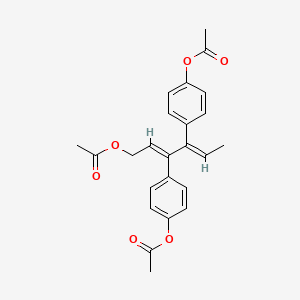
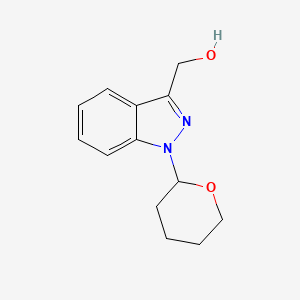
![Acetamide,N-cyclohexyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12832294.png)

![(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)

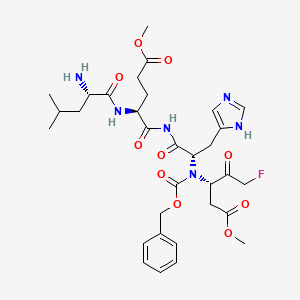
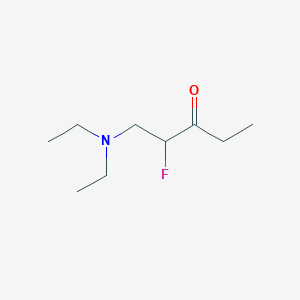

![1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12832344.png)

